Elinafide

Descripción

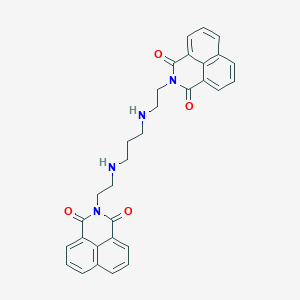

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNOQBDEVTWCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870082 | |

| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162706-37-8 | |

| Record name | Elinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of Elinafide: A Technical History in Oncology

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive technical whitepaper released today details the history and development of Elinafide (formerly known as DMP-840), a bis-naphthalimide compound that showed early promise as a potent anti-cancer agent. This in-depth guide, targeted at researchers, scientists, and drug development professionals, chronicles the journey of this compound from its preclinical successes to its eventual discontinuation in Phase II clinical trials, offering valuable insights into the complexities of oncology drug development.

This compound emerged from a class of DNA intercalating agents, the naphthalimides, as a potential improvement over its predecessors, Mitonafide and Amonafide. Its unique bis-intercalating structure was designed to enhance its DNA binding affinity and anti-tumor activity. This whitepaper provides a detailed examination of its mechanism of action, preclinical efficacy, and the clinical trial results that ultimately defined its trajectory.

From Preclinical Promise to Clinical Hurdles

Early preclinical studies painted a compelling picture of this compound's potential. In a human tumor clonogenic assay, DMP-840 demonstrated significant activity against a variety of human tumors, including those resistant to standard chemotherapeutic agents. In vivo studies using human tumor xenografts in mice were equally impressive, with the agent showing curative activity against several solid tumor models.

However, the transition to clinical trials revealed challenges that ultimately led to the cessation of its development. While a Phase I study established a recommended Phase II dose, it also identified dose-limiting toxicities, including neutropenia, thrombocytopenia, and stomatitis. Subsequent Phase II trials, unfortunately, failed to demonstrate a favorable risk-benefit profile, leading to the discontinuation of this compound's development.

This technical guide provides a granular look at the available data, summarizing key quantitative findings in structured tables and detailing the experimental protocols from pivotal studies. It also features visualizations of the compound's mechanism of action and experimental workflows to provide a clear and comprehensive understanding of this compound's scientific story.

I. Introduction

This compound (DMP-840) is a synthetic bis-naphthalimide that was developed as a potential anti-cancer agent. It belongs to a class of compounds that exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. The development of this compound was driven by the need for novel chemotherapeutics with improved efficacy and a better safety profile compared to existing treatments. This document provides a detailed technical overview of the history and development of this compound in the field of oncology.

II. Mechanism of Action

This compound's primary mechanism of action is the inhibition of DNA and RNA biosynthesis through its ability to intercalate between DNA base pairs.[1] This intercalation is facilitated by the planar structure of its naphthalimide rings. As a bis-naphthalimide, this compound possesses two intercalating moieties, which is believed to contribute to its high DNA binding affinity.

Furthermore, this compound acts as a topoisomerase II poison.[1] Topoisomerase II is a critical enzyme that transiently cleaves and religates double-stranded DNA to resolve topological problems during DNA replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).

III. Preclinical Development

In Vitro Cytotoxicity

This compound demonstrated potent cytotoxic activity against a broad range of human tumor cell lines in preclinical studies. A key study utilizing a human tumor clonogenic assay revealed significant in vitro responses across various cancer types.

| Tumor Type | Percentage of Responsive Specimens at 0.1 µg/mL |

| Melanoma | 80% |

| Renal Cell Carcinoma | 80% |

| Ovarian Cancer | 63% |

| Breast Cancer | 54% |

| Non-Small-Cell Lung Cancer | 42% |

| Colorectal Cancer | 33% |

| Table 1: In Vitro Activity of DMP-840 in a Human Tumor Clonogenic Assay. |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was further confirmed in vivo using human tumor xenograft models in mice. The compound exhibited significant tumor growth inhibition and, in some cases, curative activity.

| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) | Notes |

| MX-1 (Mammary) | Daily for 9 days | >96% | Full regressions in 20/20 mice. |

| DLD-2 (Colon) | Daily for 9 days | >96% | Curative against 500 mg tumors. |

| CX-1 (Colon) | Not Specified | >96% | - |

| LX-1 (Lung) | Not Specified | >96% | - |

| Table 2: In Vivo Efficacy of DMP-840 in Human Tumor Xenograft Models. |

IV. Clinical Development

Phase I Clinical Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound. One study of this compound administered as a 24-hour infusion every three weeks established a recommended Phase II dose of 40 mg/m². Dose-limiting toxicities were observed at higher doses and included neutropenia, thrombocytopenia, and stomatitis. A pediatric Phase I study using a daily for 5 days schedule identified myelosuppression as the primary DLT with an MTD of 8.6 mg/m²/day.

| Study Population | Administration Schedule | Recommended Phase II Dose / MTD | Dose-Limiting Toxicities |

| Adult | 24-hour infusion every 3 weeks | 40 mg/m² | Neutropenia, Thrombocytopenia, Stomatitis |

| Pediatric | Daily for 5 days | 8.6 mg/m²/day (MTD) | Myelosuppression |

| Table 3: Summary of this compound (DMP-840) Phase I Clinical Trial Results. |

Phase II Clinical Trials and Discontinuation

Despite the promising preclinical data, this compound's development was halted during Phase II clinical trials. While specific quantitative data from these trials are not widely published, the discontinuation was reportedly due to a lack of a favorable risk-benefit profile, suggesting that the observed efficacy did not outweigh the toxicities experienced by patients.

V. Experimental Protocols

Human Tumor Clonogenic Assay

-

Objective: To assess the in vitro cytotoxicity of DMP-840 against fresh human tumor specimens.

-

Methodology: A soft-agar cloning system was utilized. Tumor specimens were mechanically and enzymatically disaggregated to obtain single-cell suspensions. Cells were then exposed continuously to various concentrations of DMP-840 in a bilayer soft agar system.

-

Endpoint: An in vitro response was defined as a ≥50% decrease in the formation of tumor colonies (defined as clusters of ≥50 cells) in drug-treated plates compared to control plates.

In Vivo Human Tumor Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of DMP-840.

-

Methodology: Human tumor fragments or cell suspensions were implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice). Once tumors reached a specified size, mice were treated with DMP-840 via various routes (intravenous, intraperitoneal, or oral) and schedules.

-

Endpoint: Tumor growth was monitored regularly by caliper measurements. Efficacy was assessed by tumor growth inhibition, regressions, and in some cases, long-term tumor-free survival.

DNA Intercalation and Topoisomerase II Poisoning Assays

-

DNA Unwinding Assay (for Intercalation): The ability of this compound to unwind supercoiled plasmid DNA in the presence of topoisomerase I is a hallmark of intercalation. The change in DNA topology is assessed by agarose gel electrophoresis.

-

Topoisomerase II Cleavage Assay: This assay measures the ability of this compound to stabilize the covalent complex between topoisomerase II and DNA. A DNA substrate (e.g., plasmid DNA or a specific oligonucleotide) is incubated with topoisomerase II and this compound. The formation of cleaved DNA products is then detected by gel electrophoresis.

VI. Conclusion

The story of this compound serves as a poignant reminder of the arduous path of oncology drug development. While it exhibited a compelling preclinical profile as a potent DNA intercalator and topoisomerase II poison, its clinical development was ultimately unsuccessful due to an unfavorable therapeutic index. The detailed data and methodologies presented in this whitepaper offer valuable lessons for the scientific community, highlighting the critical importance of translating preclinical efficacy into clinical benefit and the perpetual challenge of balancing anti-tumor activity with patient safety. The insights gleaned from the development of this compound can inform the design and progression of future anti-cancer agents, contributing to the ongoing effort to develop more effective and less toxic cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Elinafide Treatment in Human Colon Carcinoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinafide is a bis-naphthalimide compound that has demonstrated potent antitumor activity. As a DNA intercalator and topoisomerase II inhibitor, this compound represents a class of chemotherapeutic agents that disrupt DNA replication and repair processes, ultimately leading to cancer cell death. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on human colon carcinoma cells. The protocols outlined below are designed to enable researchers to assess the cytotoxic and mechanistic effects of this compound, including its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects primarily through the following mechanisms:

-

DNA Intercalation: The planar naphthalimide rings of this compound insert between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of transcription and replication.

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

-

Induction of DNA Damage: The accumulation of DNA double-strand breaks triggers a DNA damage response (DDR).

-

Cell Cycle Arrest: In response to DNA damage, the cell cycle is arrested, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

-

Apoptosis Induction: Severe DNA damage initiates programmed cell death (apoptosis), often through a p53-dependent pathway. This involves the activation of the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.

Quantitative Data Summary

| Compound Class | Cell Line | IC50 (µM) | Reference Compound(s) |

| Naphthalimide Derivative | HCT116 | 0.34 - 22.4 | Novel oleoyl hybrids of natural antioxidants |

| Naphthalimide Derivative | SW480 | 10.90 - 17.03 | 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative |

| Naphthalimide Derivative | DLD-1 | 12.95 - 16.13 | Fluorescent calix[1]arenes with 4-sulfo-1,8-naphthalimide moieties |

| 5-Fluorouracil (5-FU) | HCT116 | ~5 | (Representative value) |

| Oxaliplatin | SW480, SW620, DLD1, HCT116, HT29 | 0.5 - 9.2 | [2] |

Note: The IC50 values for naphthalimide derivatives are provided as a reference for the expected range of activity of this compound. Actual IC50 values for this compound in specific colon cancer cell lines should be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on human colon carcinoma cells by measuring the metabolic activity of viable cells.

Materials:

-

Human colon carcinoma cell lines (e.g., HCT116, SW480, HT29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1][2]

Materials:

-

Human colon carcinoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle using flow cytometry.[3][4]

Materials:

-

Human colon carcinoma cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol detects the expression levels of specific proteins involved in the DNA damage response and apoptosis.

Materials:

-

Human colon carcinoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-γH2AX, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the other assays.

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Visualizations

Caption: Proposed signaling pathway of this compound in human colon carcinoma cells.

Caption: General experimental workflow for evaluating this compound's effects.

References

- 1. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elinafide in Topoisomerase II Decatenation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are essential for resolving DNA topological problems arising during replication, transcription, and chromosome segregation.[1][2] They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[2] This process, known as decatenation, is vital for separating intertwined daughter chromosomes following replication.[1] Due to their critical role in cell proliferation, Topo II enzymes are a key target for anticancer drugs.[1][2]

Topo II inhibitors are broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from functioning, and Topo II poisons, which stabilize the transient DNA-enzyme cleavage complex.[2] This stabilization leads to an accumulation of double-strand breaks, ultimately triggering apoptosis.[2]

Elinafide is a bis-naphthalimide derivative that functions as a DNA intercalator and a Topoisomerase II poison.[2][3][4][5] It stabilizes the Topo II-DNA complex, leading to cell cycle arrest and cytotoxicity.[2] While it showed promise in preclinical studies and entered clinical trials, its development was halted due to dose-limiting toxicities.[3] Nevertheless, this compound remains a valuable tool compound for studying the mechanism of Topo II inhibition and for the development of novel anticancer agents.

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on human Topoisomerase IIα using a kinetoplast DNA (kDNA) decatenation assay.

Principle of the Topoisomerase II Decatenation Assay

The topoisomerase II decatenation assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes such as Crithidia fasciculata.[1][6] Due to its large size and complex structure, this catenated network cannot migrate into an agarose gel during electrophoresis.[6][7] In the presence of Topoisomerase II and ATP, the enzyme decatenates the kDNA, releasing individual minicircles of DNA.[6] These released minicircles are able to migrate through the agarose gel and can be visualized by staining.[6]

The inhibitory effect of a compound like this compound is determined by its ability to prevent this decatenation. In the presence of an effective inhibitor, Topoisomerase II activity is reduced, and less or no decatenated minicircles are produced. This is observed on the agarose gel as a decrease in the intensity of the minicircle bands and a retention of the kDNA in the loading well. The concentration of the inhibitor that reduces the decatenation activity by 50% is known as the IC50 value.[7]

Data Presentation

The inhibitory activity of this compound and other Topoisomerase II inhibitors can be quantified by determining their IC50 values in the decatenation assay. The results are typically summarized in a table for easy comparison.

| Compound | Target | Assay Type | IC50 Value (µM) | Reference Compound |

| This compound (Representative) | Human Topoisomerase IIα | kDNA Decatenation | ~ 0.5 - 5 | Etoposide |

| Etoposide | Human Topoisomerase IIα | kDNA Decatenation | ~ 46.3 | N/A |

| Doxorubicin | Human Topoisomerase II | kDNA Decatenation | ~ 2.67 | N/A |

| Mitoxantrone | Human Topoisomerase II | kDNA Decatenation | Not Specified | N/A |

| Ciprofloxacin | E. coli DNA Gyrase (Topo IV) | kDNA Decatenation | ~ 0.44 | N/A |

Note: The IC50 value for this compound is a representative value for a potent Topoisomerase II poison in this type of assay. The exact value should be determined experimentally. The IC50 for Etoposide can vary depending on assay conditions.[8]

Experimental Protocols

Protocol 1: Agarose Gel-Based Topoisomerase II Decatenation Assay

This protocol is a standard method for evaluating Topoisomerase II inhibitors.

Materials:

-

Human Topoisomerase IIα (e.g., 1-5 units/µL)

-

Kinetoplast DNA (kDNA) (e.g., 200 ng/µL)

-

10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA[6]

-

10 mM ATP solution

-

This compound stock solution (e.g., in DMSO)

-

Etoposide positive control (e.g., in DMSO)

-

Dilution Buffer: 50 mM Tris.HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50 % (v/v) glycerol[9]

-

Stop Buffer/Loading Dye (5X): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[1]

-

Nuclease-free water

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Enzyme Titration (Optional but Recommended): To determine the optimal amount of enzyme for the assay, perform a serial dilution of Topoisomerase IIα in dilution buffer. Follow the reaction setup in step 3 without any inhibitor. The ideal amount of enzyme is the lowest concentration that results in complete decatenation of the kDNA.[6]

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

-

2 µL of 10X Topoisomerase II Assay Buffer[1]

-

2 µL of 10 mM ATP

-

1 µL of kDNA (200 ng)[1]

-

Variable volume of nuclease-free water

-

1 µL of this compound at various concentrations (or DMSO for no-inhibitor control)

-

Variable volume of Topoisomerase IIα (optimal amount determined from titration)

-

Final Volume: 20 µL

Note: It is recommended to add the inhibitor to the reaction mixture before the enzyme.[1]

-

-

Incubation: Mix the reactions gently and incubate at 37°C for 30 minutes.[1]

-

Stopping the Reaction: Terminate the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.[1]

-

Agarose Gel Electrophoresis:

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.[6]

-

Destain the gel in water for 10-20 minutes.[6]

-

Visualize the DNA bands using a UV transilluminator.[6]

-

Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as a distinct band.

-

Quantify the intensity of the decatenated minicircle band for each inhibitor concentration using gel documentation software.

-

Calculate the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 2: 96-Well Filter Plate-Based High-Throughput Decatenation Assay

This protocol is suitable for screening multiple compounds or concentrations.

Materials:

-

All reagents from Protocol 1

-

96-well filter plate (TDD filter plate)[10]

-

96-well black receiver plate[10]

-

Vacuum manifold[10]

-

Fluorescent DNA dye (e.g., PicoGreen or similar)[10]

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Reaction Setup: In a standard 96-well V-bottom plate, set up the reactions as described in Protocol 1 (steps 1 and 2), scaling the volumes as needed (e.g., a final volume of 50 µL).[10]

-

Incubation: Incubate the plate at 37°C for 60 minutes.[10]

-

Stopping the Reaction: Add 5 µL of 0.5 M EDTA to each well to stop the reaction.[10]

-

Filtration:

-

Place the 96-well filter plate on the vacuum manifold with the black receiver plate underneath.

-

Load the entire reaction volume (55 µL) into the wells of the filter plate.[10]

-

Apply a vacuum (e.g., 80 kPa or 600 mmHg) until all the liquid has passed through the filter.[10] The decatenated DNA will pass through, while the catenated kDNA will be retained.

-

Add 150 µL of a rinse buffer (e.g., 1X Assay Buffer without BSA) to each well and apply the vacuum again.[10]

-

-

Quantification:

-

Remove the receiver plate from the vacuum manifold.

-

Add 50 µL of the fluorescent DNA dye (prepared according to the manufacturer's instructions) to each well of the receiver plate.[10]

-

Incubate as required by the dye manufacturer.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[10]

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the amount of decatenated DNA.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Caption: Topoisomerase II Catalytic Cycle and Site of this compound Action.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dna-damage-and-intercalation-by-elinafide-modified-bis-naphthalimides-for-their-anticancer-activity - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. inspiralis.com [inspiralis.com]

- 7. researchgate.net [researchgate.net]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

- 10. profoldin.com [profoldin.com]

Elinafide: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinafide is a synthetic bis-naphthalimide compound with potent antineoplastic properties. It functions as a DNA intercalator and a topoisomerase II inhibitor. By inserting itself into the DNA helix and inhibiting the function of topoisomerase II, this compound induces DNA strand breaks. This damage disrupts essential cellular processes, including DNA replication, RNA transcription, and protein synthesis, ultimately leading to cell cycle arrest and apoptosis. These characteristics make this compound a subject of interest in cancer research and drug development.

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its cytotoxic and mechanistic effects.

Mechanism of Action Signaling Pathway

This compound exerts its cytotoxic effects through a well-defined mechanism of action that culminates in programmed cell death. The process begins with the intercalation of this compound into the DNA, followed by the inhibition of topoisomerase II, leading to DNA damage and the activation of downstream signaling pathways.

Caption: this compound's mechanism of action leading to apoptosis.

Quantitative Data

Despite extensive searches of publicly available literature, a comprehensive table of IC50 or GI50 values for this compound across a wide range of cancer cell lines could not be compiled. The following table is provided as a template for researchers to populate with their own experimental data. One study noted that a derivative of this compound was 2.5-fold more potent than the parent compound against the HT-29 human colon carcinoma cell line, though the specific IC50 value for this compound was not provided.

Table 1: Template for this compound IC50/GI50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Exposure Time (hours) | Assay Method | Reference |

| e.g., HT-29 | Colon Cancer | Data not found | Data not found | Data not found | |

| e.g., MCF-7 | Breast Cancer | Data not found | Data not found | Data not found | |

| e.g., A549 | Lung Cancer | Data not found | Data not found | Data not found | |

| e.g., HeLa | Cervical Cancer | Data not found | Data not found | Data not found | |

| Add more cell lines as needed |

Experimental Protocols

Preparation of this compound Stock Solution

A consistent and accurately prepared stock solution is critical for reproducible results in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve the desired concentration.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Remove the MTT-containing medium carefully without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Protocol:

-

Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for the chosen duration.

-

Harvest the cells (including floating cells for apoptotic populations) by trypsinization and centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

-

Cells treated with this compound and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest all cells , including the supernatant containing floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Concluding Remarks

This compound demonstrates significant potential as an anticancer agent due to its well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular effects of this compound. Consistent application of these methodologies will enable the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential and facilitating its further development in oncology research.

Application Notes and Protocols for Employing Elinafide in 3D Cancer Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elinafide is a promising anti-cancer agent belonging to the class of bis-naphthalimides. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent cell death in rapidly proliferating cancer cells.[1][2] Three-dimensional (3D) cancer cell culture models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[3][4] These models exhibit gradients of nutrients, oxygen, and proliferative states, which can significantly influence drug efficacy.[4] Therefore, evaluating the therapeutic potential of compounds like this compound in 3D models is crucial for preclinical drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D cancer cell culture models. The protocols cover spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and mechanism of action.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: The planar naphthalimide rings of this compound insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.[1][5]

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison.[6] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which are highly cytotoxic and trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[6][7][8]

Signaling Pathway of this compound-induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway initiated by this compound's interaction with DNA and Topoisomerase II.

Caption: Signaling pathway of this compound-induced cytotoxicity.

Data Presentation: Efficacy of Topoisomerase II Inhibitors in 2D vs. 3D Models

While specific quantitative data for this compound in 3D cancer cell culture models is not yet widely published, studies on other topoisomerase II inhibitors consistently demonstrate a decreased sensitivity in 3D spheroids compared to 2D monolayer cultures. This is often attributed to limited drug penetration into the spheroid core and the presence of quiescent or hypoxic cells that are less susceptible to DNA-damaging agents.

The following table summarizes representative data for a generic Topoisomerase II inhibitor to illustrate the expected differences in IC50 values between 2D and 3D culture systems.

| Cell Line | Culture Model | Drug | IC50 (µM) | Reference |

| HCT116 (Colon Cancer) | 2D Monolayer | Doxorubicin | 0.1 - 0.5 | Generic Data |

| HCT116 (Colon Cancer) | 3D Spheroid | Doxorubicin | 1.0 - 5.0 | Generic Data |

| MCF-7 (Breast Cancer) | 2D Monolayer | Etoposide | 1.0 - 10.0 | Generic Data |

| MCF-7 (Breast Cancer) | 3D Spheroid | Etoposide | 10.0 - 50.0 | Generic Data |

| A549 (Lung Cancer) | 2D Monolayer | Generic Topo II Inhibitor | 0.5 - 2.0 | Generic Data |

| A549 (Lung Cancer) | 3D Spheroid | Generic Topo II Inhibitor | 5.0 - 25.0 | Generic Data |

Note: The IC50 values presented are for illustrative purposes and will vary depending on the specific cell line, drug, and experimental conditions. It is essential to determine these values empirically for this compound in the chosen 3D model.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in 3D cancer cell spheroids.

Protocol 1: Generation of 3D Cancer Cell Spheroids

This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.

Caption: Workflow for 3D cancer cell spheroid formation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium.

-

Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

-

(Optional) Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days, or until spheroids of the desired size and morphology are formed.

-

Monitor spheroid formation daily using an inverted microscope.

Protocol 2: this compound Treatment and Viability Assessment

This protocol details the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).

Materials:

-

Pre-formed cancer cell spheroids in a 96-well plate

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.

-

Carefully remove 50 µL of conditioned medium from each well containing a spheroid.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by this compound.

Materials:

-

Pre-formed cancer cell spheroids in a 96-well plate

-

This compound dilutions

-

Caspase-Glo® 3/7 Assay reagent

-

Luminometer

Procedure:

-

Treat the spheroids with this compound as described in Protocol 2 (steps 1-4). A typical treatment duration for apoptosis assays is 24-48 hours.

-

After treatment, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 4: Topoisomerase II Activity Assay (In Vitro)

This protocol describes a cell-free assay to confirm the inhibitory effect of this compound on topoisomerase II activity. This is not a 3D cell culture-based assay but is crucial for mechanistic studies.

Caption: Workflow for in vitro Topoisomerase II activity assay.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II assay buffer

-

ATP solution

-

This compound dilutions

-

Stop solution (e.g., SDS, proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, ATP, and supercoiled DNA.

-

Add varying concentrations of this compound or a vehicle control to the reaction tubes.

-

Initiate the reaction by adding purified topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is indicated by a reduction in the conversion of supercoiled DNA to its relaxed form in the presence of this compound.

Conclusion

The use of 3D cancer cell culture models provides a more physiologically relevant system for evaluating the efficacy of anti-cancer drugs like this compound. The protocols outlined in these application notes offer a robust framework for researchers to investigate the effects of this compound on spheroid growth, viability, and its underlying mechanism of action. While specific quantitative data for this compound in 3D models is still emerging, the provided methodologies will enable the generation of crucial preclinical data to further advance the development of this promising therapeutic agent. It is recommended that each assay be optimized for the specific cancer cell line and experimental conditions being used.

References

- 1. researchgate.net [researchgate.net]

- 2. papaininhibitor.com [papaininhibitor.com]

- 3. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Three-Dimensional Cell Culture Models in Drug Assays for Anti-Cancer Agents in Oral Cancer: Protocol for a Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Elinafide Concentration for Cancer Cell Line Studies: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of Elinafide in cancer cell line studies. This compound is a potent bis-naphthalimide compound that functions as a DNA intercalator and topoisomerase II inhibitor, demonstrating significant anti-tumor activity. However, its successful application in vitro requires careful consideration of concentration, experimental protocols, and potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound exerts its anticancer effects through a dual mechanism. As a DNA intercalating agent, its planar naphthalimide rings insert between the base pairs of DNA. This distortion of the DNA double helix interferes with essential cellular processes like replication and transcription. Furthermore, this compound acts as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication. By stabilizing the transient DNA-topoisomerase II complex, this compound leads to the accumulation of double-strand breaks in the DNA, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Q2: What is a recommended starting concentration for this compound in cancer cell line studies?

Based on available data, a starting concentration range of 0.01 µM to 10 µM is recommended for initial screening experiments. The optimal concentration is highly dependent on the specific cancer cell line being investigated. For instance, the half-maximal inhibitory concentration (IC50) for this compound in the HT-29 human colon carcinoma cell line has been reported to be 0.014 µM [1]. However, for other cell lines, the effective concentration may be in the nanomolar to low micromolar range. It is crucial to perform a dose-response study to determine the IC50 value for each specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound is a hydrophobic compound. To prepare a stock solution, dissolve the powdered this compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is common to prepare a high-concentration stock solution (e.g., 10 mM) which can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Always ensure that the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Are there known issues with this compound in clinical trials that I should be aware of?

Yes, clinical trials with this compound were discontinued due to dose-limiting neuromuscular toxicity[2]. While this is an in vivo observation, it highlights the potential for off-target effects and underscores the importance of assessing cytotoxicity in relevant non-cancerous cell lines as part of your in vitro studies to determine the therapeutic window of the compound.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or no cytotoxicity observed | - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: The cancer cell line may have intrinsic or acquired resistance to topoisomerase II inhibitors. - Incorrect drug preparation: The stock solution may have been prepared or stored incorrectly, leading to degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 100 µM). - Investigate potential resistance mechanisms such as altered topoisomerase II expression or activity, or increased drug efflux. - Prepare a fresh stock solution of this compound and verify its concentration. |

| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Incomplete drug dissolution: this compound may not be fully dissolved in the culture medium, leading to uneven distribution. - Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. - Vigorously vortex the diluted this compound solution before adding it to the cells. - Avoid using the outermost wells of the microplate for experiments or fill them with sterile PBS to maintain humidity. |

| Precipitation of this compound in culture medium | - Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. - Interaction with media components: Components of the serum or media supplements may cause the drug to precipitate. | - Lower the final concentration of this compound. - Decrease the percentage of serum in the culture medium during the treatment period, if compatible with the cell line. - Consider using a different solvent for the initial stock solution, though DMSO is generally effective. |

| Cytotoxicity observed in non-cancerous control cells | - High concentration: The concentration of this compound may be toxic to both cancerous and non-cancerous cells. - Off-target effects: this compound may have cytotoxic effects that are not specific to its primary mechanism of action. | - Determine the IC50 value for one or more non-cancerous cell lines to establish a therapeutic index (the ratio of the IC50 for non-cancerous cells to the IC50 for cancer cells). - Investigate the mechanism of toxicity in non-cancerous cells. |

Data Presentation

Table 1: Reported IC50 Value for this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Human Colon Carcinoma | 0.014 | [1] |

Note: This table will be updated as more specific IC50 values for this compound in various cancer cell lines become available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

-

Visualizations

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: General workflow for determining this compound's cytotoxicity.

References

Stability of Elinafide in cell culture media over time

Welcome to the technical support center for Elinafide. This resource provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic bis-naphthalimide compound with potent antineoplastic activity.[1] Its primary mechanism of action is as a DNA intercalator and a topoisomerase II inhibitor.[1] By inserting itself into the DNA structure, this compound interferes with the normal functions of DNA and RNA synthesis.[1] This action inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks and ultimately, cancer cell death.[1]

Q2: What is the relevance of the PI3K/Akt signaling pathway to this compound's activity?

A2: While this compound directly targets topoisomerase II, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is often dysregulated in cancer.[2][3] Some analogues of this compound have been shown to induce apoptosis through the inhibition of key proteins in the PI3K/Akt/mTOR pathway.[4] Therefore, understanding the status of this pathway in your cell model may be important for interpreting the effects of this compound.

Q3: How should I prepare a stock solution of this compound?

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: It is essential to determine the stability of this compound under your specific experimental conditions, as the compound's stability can be influenced by the components of the cell culture medium, temperature, and light exposure. A general protocol for assessing stability involves incubating this compound in the cell culture medium of choice at the desired experimental temperature (e.g., 37°C) for various time points. The concentration of this compound remaining at each time point is then quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

-

Possible Cause: Degradation of this compound in the cell culture medium.

-

Solution: Perform a stability study of this compound in your specific cell culture medium at the temperature and time points relevant to your experiment. The data will help you determine the effective concentration of the compound over the course of your assay.

-

-

Possible Cause: Precipitation of this compound upon dilution into aqueous media.

-

Solution: Visually inspect the medium for any precipitate after adding the this compound stock solution. If precipitation is observed, consider adjusting the final concentration or the solvent used for the final dilution step. A solubility assessment prior to the experiment is recommended.

-

-

Possible Cause: Interaction with components of the cell culture medium.

-

Solution: Serum components can sometimes bind to small molecules, reducing their effective concentration. Consider comparing results obtained in serum-free versus serum-containing media, if appropriate for your cell line.

-

Issue 2: Difficulty in quantifying this compound concentration.

-

Possible Cause: Unsuitable analytical method.

-

Solution: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for quantifying small molecules like naphthalimides.[9] Ensure your method is optimized for this compound, including the choice of column, mobile phase, and detection wavelength.

-

-

Possible Cause: Interference from media components.

-

Solution: When preparing samples for HPLC analysis, it is important to perform a sample clean-up step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the cell culture medium.

-

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials:

- This compound

- Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented as required for your cell line (e.g., with fetal bovine serum).

- Sterile microcentrifuge tubes or a 96-well plate.

- Incubator set at the desired temperature (e.g., 37°C).

- HPLC system with a suitable detector (UV or fluorescence).

2. Procedure:

- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

- Spike the cell culture medium with this compound to achieve the desired final concentration. Prepare enough volume for all time points.

- Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

- Place the samples in an incubator at 37°C.

- At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The T=0 sample represents the initial concentration.

- Immediately process the samples for HPLC analysis or store them at -80°C until analysis.

- Quantify the concentration of this compound in each sample using a validated HPLC method.

3. Data Analysis:

- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

- Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of this compound.

1. Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

- C18 reverse-phase column.

2. Chromatographic Conditions (Example):

- Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Injection Volume: 10 µL.

- Detection: UV absorbance at a wavelength determined by a UV scan of this compound or fluorescence detection at appropriate excitation and emission wavelengths.

3. Sample Preparation:

- To precipitate proteins, add three volumes of cold acetonitrile to one volume of the cell culture medium sample containing this compound.

- Vortex and centrifuge at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase and inject it into the HPLC system.

4. Calibration:

- Prepare a series of standard solutions of this compound of known concentrations in the cell culture medium.

- Process these standards in the same way as the experimental samples.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C

| Time (hours) | Concentration (µM) | % Remaining |

| 0 | 10.0 | 100 |

| 2 | 9.8 | 98 |

| 4 | 9.5 | 95 |

| 8 | 9.1 | 91 |

| 24 | 7.8 | 78 |

| 48 | 6.2 | 62 |

| 72 | 4.5 | 45 |

Visualizations

References

- 1. This compound | C31H28N4O4 | CID 444912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Insight into the liposomal encapsulation of mono and bis-naphthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Elinafide Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Elinafide resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a bis-naphthalimide derivative that functions as a DNA intercalating agent.[1][2] Its planar naphthalimide rings insert between the base pairs of DNA, disrupting the normal helical structure. This interference with DNA replication and transcription can lead to cell cycle arrest and apoptosis.[1][3] While its primary mode of action is DNA intercalation, like other naphthalimides, it may also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4][5][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific mechanisms of resistance to this compound have not been extensively characterized in published literature, resistance to DNA intercalating agents and other naphthalimides can arise from several factors:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[7][8]

-

Altered Drug Target: Changes in the expression or activity of topoisomerase II, a potential secondary target of this compound, can lead to reduced drug binding and efficacy.

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound, allowing cancer cells to survive and proliferate.

-

Alterations in Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints may allow cells with this compound-induced DNA damage to continue dividing, promoting survival and accumulation of mutations.

-

Changes in Chromatin Structure: Alterations in chromatin accessibility can limit the ability of this compound to intercalate into DNA.

Q3: Are there any known synergistic drug combinations with this compound to overcome resistance?

Currently, there are no clinically established synergistic drug combinations specifically for overcoming this compound resistance. However, based on the potential mechanisms of resistance, several rational combination strategies can be explored:

-

ABC Transporter Inhibitors: Combining this compound with inhibitors of P-gp or BCRP could increase its intracellular accumulation in resistant cells.

-

DNA Repair Inhibitors: Co-administration with inhibitors of key DNA repair proteins (e.g., PARP inhibitors) could enhance the cytotoxic effects of this compound-induced DNA damage.

-

Cell Cycle Checkpoint Inhibitors: Targeting cell cycle kinases could prevent resistant cells from repairing DNA damage and force them into apoptosis.

-

Other Chemotherapeutic Agents: Combining this compound with other cytotoxic drugs that have different mechanisms of action may lead to synergistic or additive effects.

Troubleshooting Guides

Problem: Decreased this compound Efficacy in Long-Term Cultures

Possible Cause: Your cancer cell line may have developed acquired resistance to this compound over time through the selection of a resistant subpopulation.

Suggested Solutions:

-

Confirm Resistance:

-

Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to that of an early-passage, untreated parental cell line. A significant increase in the IC50 value confirms resistance.

-

-

Investigate Common Resistance Mechanisms:

-

ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to assess the expression levels of key ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP).

-

Efflux Pump Activity: Employ functional assays using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp) to determine if there is increased efflux activity in the resistant cells.

-

-

Consider Synergistic Combinations:

-

Based on your findings from the mechanism investigation, test combinations of this compound with an appropriate inhibitor (e.g., a P-gp inhibitor if you observe its overexpression).

-

Problem: High Variability in Experimental Results with this compound

Possible Cause: Heterogeneity within your cancer cell line population can lead to inconsistent responses to this compound.[9]

Suggested Solutions:

-

Single-Cell Cloning:

-

Isolate and expand single-cell clones from your parental cell line to establish a more homogenous population for your experiments.

-

-

Regularly Restart Cultures from Frozen Stocks:

-

Avoid prolonged continuous culture. Thaw a fresh vial of early-passage cells every 2-3 months to maintain a consistent genetic background.

-

-

Monitor Cell Morphology and Growth Rate:

-

Regularly observe your cells for any changes in morphology or growth characteristics, as these can be indicators of population drift.

-

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line using a gradual dose-escalation approach.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cell culture flasks/plates

-

MTT or other viability assay kit

Procedure:

-

Determine the initial IC50 of this compound:

-

Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50).

-

-

Initial Drug Exposure:

-

Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).

-

-

Monitor Cell Growth:

-

Observe the cells regularly. Initially, you may observe significant cell death.

-

-

Subculture and Dose Escalation:

-

Once the cells recover and resume a stable growth rate, subculture them and increase the concentration of this compound in the culture medium by a small factor (e.g., 1.5 to 2-fold).

-

-

Repeat Dose Escalation:

-

Continue this process of gradual dose escalation. This selection process can take several months.

-

-

Characterize the Resistant Cell Line:

-

Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a dose-response assay to determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

-

Cryopreserve stocks of the resistant cell line at different stages of resistance development.

-

Protocol 2: Assessment of Drug Synergy using the Chou-Talalay Method

This protocol outlines the steps for determining if a combination of this compound and another drug (Drug X) has a synergistic, additive, or antagonistic effect.[4][10][11]

Materials:

-

Parental or this compound-resistant cancer cell line

-

This compound and Drug X stock solutions

-

96-well plates

-

MTT or other viability assay kit

-

CompuSyn software or other synergy analysis software

Procedure:

-

Determine the IC50 of each drug individually:

-

Perform dose-response experiments for this compound and Drug X separately to determine their individual IC50 values.

-

-

Set up the Combination Assay:

-

Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a matrix of different concentrations of both drugs.

-

-

Treat Cells and Measure Viability:

-

Seed the cells in 96-well plates and treat them with this compound alone, Drug X alone, and the combination of both at various concentrations. Include untreated control wells.

-

After the desired incubation period (e.g., 72 hours), measure cell viability using a suitable assay.

-

-

Data Analysis:

-

Enter the dose-response data for the individual drugs and the combination into a synergy analysis software like CompuSyn.

-